molecular formula C19H15ClN2O3S B11326144 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11326144
M. Wt: 386.9 g/mol
InChI Key: GCXOUBFJZWUKFJ-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using appropriate reagents such as thionyl chloride and methyl iodide.

    Formation of the Benzoxazin Ring: This involves the cyclization of an appropriate precursor, often using acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiophene and benzoxazin moieties using amide bond formation reactions, typically employing reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the benzoxazin ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine

Medicinal chemistry applications include the exploration of the compound as a potential therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Benzoxazin Derivatives: Compounds with similar benzoxazin rings but different substituents.

Uniqueness

The uniqueness of 3-chloro-6-methyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

3-chloro-6-methyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c1-9-3-5-12-15(7-9)26-17(16(12)20)19(24)21-11-4-6-14-13(8-11)22-18(23)10(2)25-14/h3-8,10H,1-2H3,(H,21,24)(H,22,23)

InChI Key

GCXOUBFJZWUKFJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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